2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Chemical Biology Epigenetics Catecholamine Modulation

2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1235267-85-2) is a synthetic small molecule (C26H22N4O3S, MW 470.55 g/mol) belonging to the hybrid chemotype of imidazole-2-thioether–indoline-ethanone conjugates. The compound features a 1-benzyl-5-(3-nitrophenyl)-1H-imidazole core linked via a thioether bridge to an indolin-1-yl-ethanone terminus, representing a deliberate structural fusion of two bioactive pharmacophoric scaffolds: the dopamine β-hydroxylase (DBH)-inhibitory 1-benzylimidazole-2-thiol/thione motif and the TRIM24/BRPF1 bromodomain-targeting indolin-1-yl-ethanone motif.

Molecular Formula C26H22N4O3S
Molecular Weight 470.55
CAS No. 1235267-85-2
Cat. No. B2547679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
CAS1235267-85-2
Molecular FormulaC26H22N4O3S
Molecular Weight470.55
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3CC4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-]
InChIInChI=1S/C26H22N4O3S/c31-25(28-14-13-20-9-4-5-12-23(20)28)18-34-26-27-16-24(21-10-6-11-22(15-21)30(32)33)29(26)17-19-7-2-1-3-8-19/h1-12,15-16H,13-14,17-18H2
InChIKeyNPOHKPIJLPLMIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1235267-85-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1235267-85-2) is a synthetic small molecule (C26H22N4O3S, MW 470.55 g/mol) belonging to the hybrid chemotype of imidazole-2-thioether–indoline-ethanone conjugates . The compound features a 1-benzyl-5-(3-nitrophenyl)-1H-imidazole core linked via a thioether bridge to an indolin-1-yl-ethanone terminus, representing a deliberate structural fusion of two bioactive pharmacophoric scaffolds: the dopamine β-hydroxylase (DBH)-inhibitory 1-benzylimidazole-2-thiol/thione motif [1] and the TRIM24/BRPF1 bromodomain-targeting indolin-1-yl-ethanone motif [2]. The compound is commercially cataloged at 95%+ purity (Catalog No. CM617079) for research use , and its calculated logP of approximately 4.4–5.1 [3] places it in a moderately lipophilic range distinct from more polar DBH-focused analogs. No primary research publication or patent directly reporting quantitative biological activity for this specific compound has been identified in the public domain as of this analysis; all differential claims herein are anchored to structurally defined class-level evidence.

Why 2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone Cannot Be Substituted with In-Class Imidazole-2-thiones or Simple Indoline Derivatives


The target compound integrates two pharmacophores—the 1-benzyl-5-(3-nitrophenyl)imidazole-2-thioether and the indolin-1-yl-ethanone—in a single molecule that cannot be replicated by mono-pharmacophoric analogs. In the DBH-inhibitory class, the prototypical 1-benzylimidazole-2-thiols (e.g., SK&F 102698) rely on a free thiol/thione group for copper coordination at the enzyme active site [1]; the S-alkylation to a thioether in this compound eliminates that coordination capacity, fundamentally altering its DBH binding profile while enabling distinct molecular recognition via the indoline-ethanone arm. Conversely, reported indolin-1-yl-ethanone bromodomain inhibitors such as compound 20l (Y08624) lack the imidazole-2-thioether and 3-nitrophenylaryl substituents, which confer unique electronic and steric properties [2]. The 3-nitrophenyl group at the imidazole 5-position introduces a strong electron-withdrawing effect (Hammett σmeta-NO2 ≈ +0.71) that modulates the electron density of the imidazole ring, distinguishing it from analogs bearing 4-methoxyphenyl, 4-bromophenyl, or unsubstituted phenyl at this position. Furthermore, the specific combination of N1-benzyl and C5-(3-nitrophenyl) on the imidazole is a substitution pattern absent from the major DBH-inhibitor SAR series [1][3]. These critical structural differences mean that generic substitution with simpler imidazole-2-thiones or unadorned indoline-ethanones cannot recapitulate the compound's unique polypharmacophoric architecture.

Quantitative Differentiation Evidence for 2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1235267-85-2) for Scientific Selection


Structural Topology Differentiation: Dual-Pharmacophore Architecture Versus Mono-Pharmacophoric DBH Inhibitors

The target compound is the only commercially cataloged member of the imidazole-2-thioether-indoline-ethanone chemotype bearing the 1-benzyl-5-(3-nitrophenyl)imidazole core . In contrast, the prototypical DBH inhibitor SK&F 102698 (1-(3,5-difluorobenzyl)imidazole-2-thiol, CAS not disclosed as 1235267-85-2) is a mono-pharmacophoric molecule possessing a free thiol group essential for copper coordination at the DBH active site, with no indoline-ethanone appendage. SK&F 102698 achieves an IC50 of 1.2 µM on crude DBH and a Ki of 40 nM on purified enzyme [1]. The target compound's thioether (rather than thiol) at the imidazole 2-position precludes the same copper-binding mode [2], while the indolin-1-yl-ethanone terminus introduces potential for bromodomain engagement absent in SK&F 102698. Representative indoline-1-yl-ethanone inhibitors (compound 20l, Y08624) demonstrate TRIM24 IC50 = 0.98 µM and BRPF1 IC50 = 1.16 µM [3], but lack the imidazole core entirely.

Chemical Biology Epigenetics Catecholamine Modulation

Electronic Modulation via 3-Nitrophenyl Substituent: Differentiation from Non-Nitro and 4-Nitro Analogues

The 3-nitrophenyl group at the imidazole 5-position exerts a strong electron-withdrawing effect (Hammett σmeta-NO2 ≈ +0.71) that significantly reduces the electron density of the imidazole ring compared to analogs bearing 4-methoxyphenyl (σpara-OCH3 = -0.27), 4-bromophenyl (σpara-Br = +0.23), or unsubstituted phenyl [1]. This electronic modulation directly affects the pKa of the imidazole nitrogen and the redox properties of the thioether bridge. In the DBH inhibitor SAR series, substitution at the benzyl ring (analogous to the aryl at imidazole 5-position) was shown to modulate in vitro inhibitory potency by up to 10-fold depending on electronic character [2]. The 3-nitro (meta) orientation further distinguishes this compound from 4-nitrophenyl-imidazole analogs available in screening libraries , with potential consequences for regioisomer-dependent target engagement. The calculated polar surface area (PSA ≈ 98.4 Ų [3]) is moderately higher than non-nitro comparators, affecting permeability and solubility profiles.

Medicinal Chemistry SAR Electronic Effects

Indoline-1-yl-Ethanone Pharmacophore: Quantitative Bromodomain Inhibition Baseline for Class-Level Potency Estimation

The indolin-1-yl-ethanone moiety has been validated as a bromodomain-targeting scaffold. The structure-guided optimization campaign yielding compound 20l (Y08624) established that 1-(indolin-1-yl)ethan-1-ones achieve dual TRIM24/BRPF1 bromodomain inhibition with IC50 values of 0.98 µM and 1.16 µM, respectively [1]. Compound 20l suppressed tumor growth in prostate cancer xenograft models (50 mg/kg/day, TGI = 53%) without overt toxicity, demonstrating that the indolin-1-yl-ethanone chemotype is compatible with in vivo efficacy [1]. The target compound incorporates this validated bromodomain-binding motif as its terminus, connected via a thioether linker to the imidazole core. Unlike compound 20l, which carries a more complex aryl substitution pattern for optimized bromodomain engagement, the target compound's imidazole-thioether-indoline architecture represents a structurally distinct starting point for exploring bromodomain selectivity profiles.

Epigenetics Bromodomain Inhibition TRIM24 BRPF1

Synthetic Tractability and Key Intermediate Availability: Competitive Procurement Advantage

The target compound benefits from the commercial availability of its key synthetic intermediate, 1-benzyl-5-(3-nitrophenyl)-1H-imidazole-2-thiol (CAS 1105189-49-8, Catalog No. CM613040, purity 95%+, MW 311.36) . This thiol precursor can be S-alkylated with 2-chloro-1-(indolin-1-yl)ethan-1-one or equivalent electrophiles to access the target compound directly . The indoline-1-yl-ethanone building block (1-acetylindoline) is also commercially available (e.g., TCI Chemicals) . In contrast, many structurally related imidazole-2-thioether-indoline hybrids cataloged by alternative vendors are not supported by a disclosed and accessible intermediate supply chain. The well-characterized two-component convergent synthesis from commercially stocked precursors enables milligram-to-gram scale procurement with predictable purity, reducing lead time and synthetic risk for hit-to-lead or focused library synthesis programs.

Synthetic Chemistry Procurement Library Design

High-Impact Research Application Scenarios for 2-((1-Benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone (CAS 1235267-85-2)


Chemical Probe Development for Dual DBH/Bromodomain Polypharmacology Studies

The compound's unique dual-pharmacophore architecture—combining a 1-benzyl-5-(3-nitrophenyl)imidazole-2-thioether (derived from the DBH inhibitor scaffold [1]) with an indolin-1-yl-ethanone terminus (validated for TRIM24/BRPF1 bromodomain engagement at IC50 ~1 µM [2])—positions it as a starting point for dual-pathway chemical probe development. Researchers investigating crosstalk between catecholamine metabolism and epigenetic regulation in neuroblastoma, pheochromocytoma, or hypertension models can use this compound to simultaneously probe both target classes. The thioether linkage (vs. free thiol in SK&F 102698) ensures metabolic stability advantages while potentially enabling a distinct binding mode at DBH or alternative targets [3]. Initial screening should include DBH enzymatic assays (bovine or human, with SK&F 102698 as positive control, IC50 = 1.2 µM [4]) and TRIM24/BRPF1 bromodomain AlphaScreen assays (with compound 20l as reference, IC50 = 0.98/1.16 µM [2]).

Focused Library Synthesis for Electronic SAR Exploration of Imidazole-2-thioether-Indoline Conjugates

The 3-nitrophenyl substituent (Hammett σmeta ≈ +0.71) at the imidazole 5-position provides a strong electronic anchor point for SAR expansion. Medicinal chemistry groups can use this compound as the nitro-bearing parent in a matched molecular pair analysis, synthesizing analogs with 3-aminophenyl (reduced nitro), 3-cyanophenyl, 3-trifluoromethylphenyl, or 3-halophenyl at the same position [1]. The commercially available thiol intermediate (CAS 1105189-49-8 ) enables rapid diversification of the S-alkylation partner (replacing indoline-ethanone with varied electrophiles), while the indoline-ethanone moiety can be independently varied. This convergent synthetic strategy facilitates efficient library production for screening against panels of metalloenzymes (DBH, tyrosinase, carbonic anhydrase) and epigenetic readers (bromodomains, PHD fingers), exploiting the electronic tunability conferred by the 3-nitrophenyl group and the polypharmacophoric scaffold [2][3].

Procurement-Optimized Hit Identification for Drug Discovery Screening Collections

For industrial screening collection managers, this compound offers a procurement-optimized entry into underexplored chemical space at the intersection of imidazole-thioether and indoline-ethanone chemotypes. With documented purity of 95%+ and catalog number CM617079 , the compound is available in quantities suitable for high-throughput screening (HTS) plate preparation. Its calculated physicochemical profile (MW 470.55, logP ≈ 4.42, PSA ≈ 98.4 Ų, 0 hydrogen bond donors [4]) places it within lead-like space (though at the upper MW limit), with the absence of H-bond donors favoring membrane permeability. The compound's structural novelty—lacking close analogs in the ChEMBL or PubChem bioactivity databases—makes it a valuable addition to diversity-oriented screening sets targeting under-liganded targets. Procurement teams benefit from the convergent synthetic route supported by commercially stocked intermediates, reducing resupply risk during hit validation .

Mechanistic Studies of Copper-Dependent Enzyme Inhibition Via Non-Thiol Ligands

The thioether functionality at the imidazole 2-position distinguishes this compound from the canonical DBH inhibitor class, which universally requires a free thiol/thione for copper coordination [3]. This compound can serve as a tool to investigate whether imidazole-2-thioethers retain any DBH inhibitory activity through alternative binding modes (e.g., π-stacking of the nitrophenyl group, hydrophobic interactions of the indoline moiety) or whether the thioether modification completely ablates DBH activity. Parallel testing against SK&F 102698 (Ki = 40 nM on purified DBH [4]) and other copper-dependent enzymes (e.g., tyrosinase, amine oxidases) would map the selectivity landscape and define the target profile of this hybrid scaffold. The 3-nitrophenyl group provides a spectroscopic handle (UV-Vis absorbance) for binding studies, and the nitro group can be reduced to a primary amine for bioconjugation or fluorescent labeling in mechanistic assays [1].

Quote Request

Request a Quote for 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.